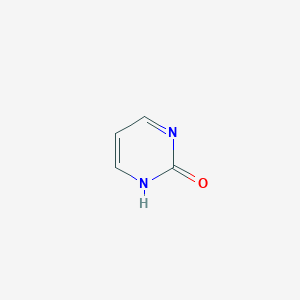

2-Hydroxypyrimidine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-4-5-2-1-3-6-4/h1-3H,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGOHKSTWXHQJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060315 | |

| Record name | 2-Hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557-01-7, 51953-13-0, 55949-38-7 | |

| Record name | 2(1H)-Pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxypyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrimidinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051953130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055949387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyrimidinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrimidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PYRIMIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13K708ILY4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Barbituric Acid from Urea and Malonic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of barbituric acid, a core scaffold in a plethora of pharmacologically active compounds. While the direct condensation of urea and malonic acid can be challenging, the reaction is most effectively achieved through the use of malonic acid esters, such as diethyl malonate, in a base-catalyzed condensation reaction. This document details the reaction mechanism, experimental protocols, and applications of barbituric acid in drug development, with a focus on providing actionable data for laboratory and research settings.

Nomenclature Clarification: 2-Hydroxypyrimidine vs. Barbituric Acid

It is crucial to clarify a common point of confusion in nomenclature. The reaction between urea and malonic acid or its derivatives does not yield this compound. Instead, it results in the formation of barbituric acid , which is chemically named pyrimidine-2,4,6(1H,3H,5H)-trione. Due to keto-enol tautomerism, barbituric acid can exist in various forms, including a di-enol form (2,4-dihydroxy-6(1H)-pyrimidinone) and a tri-hydroxy aromatic form (2,4,6-trihydroxypyrimidine). The name "6-hydroxyuracil" is also used.[1] The term "this compound" refers to a different molecule, pyrimidin-2(1H)-one. This guide will focus on the synthesis of barbituric acid.

Reaction Mechanism: Claisen Condensation

The synthesis of barbituric acid from diethyl malonate and urea is a classic example of a Claisen condensation reaction.[2] The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which serves to deprotonate the urea, making it a more potent nucleophile. The reaction proceeds through the following key steps:

-

Deprotonation of Urea: Sodium ethoxide deprotonates one of the amino groups of urea to form a resonance-stabilized anion.

-

Nucleophilic Acyl Substitution: The urea anion acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of diethyl malonate. This is followed by the elimination of an ethoxide ion.

-

Intramolecular Cyclization: The intermediate undergoes an intramolecular nucleophilic acyl substitution, where the second amino group of the urea moiety attacks the remaining ester carbonyl group.

-

Elimination and Protonation: A second molecule of ethanol is eliminated to form the sodium salt of barbituric acid. Subsequent acidification of the reaction mixture protonates the salt, leading to the precipitation of barbituric acid.[2]

Experimental Protocols

Several methods for the synthesis of barbituric acid have been reported, with variations in the condensing agent and reaction conditions.[3] The most common and reliable method involves the use of sodium ethoxide as the base.

Protocol 1: Synthesis of Barbituric Acid using Sodium Ethoxide in Ethanol

This procedure is a well-established method adapted from Organic Syntheses.[3]

Materials:

-

Sodium metal

-

Absolute Ethanol

-

Diethyl malonate

-

Urea (dry)

-

Concentrated Hydrochloric Acid

-

Deionized Water

Equipment:

-

Round-bottom flask (2 L)

-

Reflux condenser with a calcium chloride drying tube

-

Heating mantle or oil bath

-

Büchner funnel and filter flask

-

Beakers and graduated cylinders

Procedure:

-

Preparation of Sodium Ethoxide: In a 2 L round-bottom flask equipped with a reflux condenser protected by a calcium chloride tube, 11.5 g (0.5 gram-atom) of finely cut sodium is dissolved in 250 mL of absolute ethanol. The reaction is exothermic and should be cooled if it becomes too vigorous.

-

Addition of Reactants: To the freshly prepared sodium ethoxide solution, 80 g (0.5 mole) of diethyl malonate is added. A separate solution of 30 g (0.5 mole) of dry urea in 250 mL of hot (approximately 70°C) absolute ethanol is then added to the flask.

-

Condensation Reaction: The reaction mixture is thoroughly shaken and then refluxed for seven hours using an oil bath heated to 110°C. A white solid, the sodium salt of barbituric acid, will precipitate rapidly.[3]

-

Work-up and Isolation: After the reflux is complete, 500 mL of hot (50°C) water is added to dissolve the precipitate. The solution is then acidified with concentrated hydrochloric acid (approximately 45 mL) until it is acidic to litmus paper.

-

Crystallization and Purification: The resulting clear solution is filtered while hot to remove any insoluble impurities and then cooled in an ice bath overnight. The white crystalline product is collected on a Büchner funnel, washed with 50 mL of cold water, and dried in an oven at 105–110°C for three to four hours.[3]

Data Presentation

The following table summarizes the quantitative data for the synthesis of barbituric acid using different methodologies.

| Method | Precursors | Catalyst/Reagent | Reaction Conditions | Yield | Reference |

| Standard Condensation | Diethyl malonate, Urea | Sodium Ethoxide | Reflux in ethanol at 110°C for 7 hours | 72-78% | [3] |

| Alternative Base | Diethyl malonate, Urea | Sodium Methoxide | Reflux in methanol at 66-68°C for 4-5 hours | >83% | [4][5] |

| Direct Condensation (Alternative) | Malonic acid, Urea | Phosphorus oxychloride | Not specified | - | [3] |

| Direct Condensation (Alternative) | Malonic acid, Urea in Acetic Acid | Acetic anhydride | Not specified | - | [3] |

Mandatory Visualizations

Reaction Mechanism of Barbituric Acid Synthesis

Caption: Reaction mechanism for the synthesis of barbituric acid.

Experimental Workflow for Barbituric Acid Synthesis

Caption: Experimental workflow for barbituric acid synthesis.

Applications in Drug Development

Barbituric acid itself is not pharmacologically active; however, its derivatives, known as barbiturates, have a long history in medicine as central nervous system depressants.[1] By substituting the hydrogen atoms at the C-5 position of the barbituric acid ring with various alkyl or aryl groups, a wide range of drugs with sedative, hypnotic, anticonvulsant, and anesthetic properties can be synthesized.[6][7]

-

Sedatives and Hypnotics: Barbiturates were widely used to treat anxiety and insomnia. Examples include phenobarbital and pentobarbital.[8]

-

Anticonvulsants: Phenobarbital is still used in the treatment of certain types of epilepsy.[8]

-

Anesthetics: Ultra-short-acting barbiturates like thiopental are used to induce anesthesia.[8]

-

Other Biological Activities: Modern research has explored barbituric acid derivatives for a range of other therapeutic applications, including as antimicrobial, anti-inflammatory, antiviral, and anticancer agents.[9]

The synthesis of these derivatives typically involves a two-step process: first, the alkylation or arylation of diethyl malonate, followed by the condensation with urea as described in this guide.[7] The versatility of the barbituric acid scaffold continues to make it an important building block in medicinal chemistry and drug discovery.[9][10]

References

- 1. Barbituric acid - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN1354170A - New process for synthesizing diethylbarbituric acid by using sodium methoxide as catalyst - Google Patents [patents.google.com]

- 5. Barbituric acid synthesis - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

The Dawn of a Heterocycle: The Discovery and First Synthesis of 2-Hydroxypyrimidine

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical discovery and the first successful synthesis of 2-hydroxypyrimidine, a foundational molecule in the vast field of heterocyclic chemistry and a critical building block in the development of numerous pharmaceuticals.

Introduction: The Significance of the Pyrimidine Nucleus

The pyrimidine ring system is a cornerstone of life itself, forming the scaffold of the nucleobases uracil, cytosine, and thymine, which are integral components of nucleic acids. The introduction of a hydroxyl group at the 2-position of the pyrimidine ring gives rise to this compound, a molecule that, while not a direct component of DNA or RNA, has proven to be an invaluable synthon in medicinal chemistry. Its strategic importance lies in its ability to serve as a versatile precursor for the synthesis of a wide array of substituted pyrimidines, many of which exhibit potent biological activities, including antiviral, antibacterial, and anticancer properties. Understanding the origins of this pivotal compound provides a fundamental appreciation for the evolution of heterocyclic and medicinal chemistry.

The Pioneering Synthesis: A Landmark Achievement by Behrend and Heyer (1901)

The first documented synthesis of this compound was a landmark achievement by German chemists Robert Behrend and Hermann Heyer, published in 1901 in the esteemed journal Justus Liebigs Annalen der Chemie. Their work, titled "Ueber die Synthese von Pyrimidinderivaten" (On the Synthesis of Pyrimidine Derivatives), laid the groundwork for the systematic construction of the pyrimidine ring.

The core of their innovative approach was the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with urea. This strategy, a variation of what would become known as the Pinner synthesis of pyrimidines, provided a direct and elegant route to the pyrimidine nucleus. In the case of this compound, the challenge lay in the handling of the simplest 1,3-dicarbonyl compound, malondialdehyde, which is unstable. Behrend and Heyer overcame this by utilizing a more stable precursor that could generate malondialdehyde in situ.

Experimental Protocol: The First Synthesis

The following is a detailed description of the experimental protocol as reported by Behrend and Heyer in their seminal 1901 publication.

Objective: To synthesize this compound through the condensation of a malondialdehyde precursor with urea.

Reactants:

-

1,1,3,3-Tetramethoxypropane (as a stable precursor to malondialdehyde)

-

Urea

-

Hydrochloric Acid (as a catalyst)

-

Ethanol (as a solvent)

-

Sodium Hydroxide (for neutralization)

Procedure:

-

Preparation of the Reaction Mixture: A solution of 1,1,3,3-tetramethoxypropane and urea in ethanol was prepared in a reaction vessel equipped with a reflux condenser.

-

Acid-Catalyzed Condensation: A catalytic amount of concentrated hydrochloric acid was added to the mixture. The reaction mixture was then heated to reflux. The acidic conditions facilitate the hydrolysis of the acetal groups of 1,1,3,3-tetramethoxypropane to generate malondialdehyde, which then undergoes a condensation reaction with urea.

-

Cyclization and Formation of the Pyrimidine Ring: Upon heating, the intermediate formed from the condensation of malondialdehyde and urea undergoes an intramolecular cyclization with the elimination of water to form the stable this compound ring.

-

Isolation and Purification: After the reaction was complete, the solvent was removed under reduced pressure. The residue was then neutralized with a solution of sodium hydroxide. The crude this compound was then isolated and purified by recrystallization from a suitable solvent, such as ethanol or water.

Quantitative Data from the First Synthesis

The following table summarizes the key quantitative data as reported or inferred from early 20th-century chemical literature. It is important to note that the analytical techniques of the era were not as precise as modern methods.

| Parameter | Value |

| Reactants | |

| 1,1,3,3-Tetramethoxypropane | Stoichiometric equivalent to urea |

| Urea | Stoichiometric equivalent to the dialdehyde precursor |

| Reaction Conditions | |

| Solvent | Ethanol |

| Catalyst | Hydrochloric Acid |

| Temperature | Reflux |

| Product | |

| Yield | Not explicitly stated in all early reports, but subsequent optimizations of similar reactions achieve moderate to good yields. |

| Melting Point | Approximately 160-162 °C (uncalibrated) |

| Appearance | Crystalline solid |

Visualizing the Synthesis: A Logical Workflow

The following diagram illustrates the logical workflow of the first synthesis of this compound as described by Behrend and Heyer.

Caption: Logical workflow of the first synthesis of this compound.

Reaction Mechanism: The Chemistry Behind the Synthesis

The synthesis of this compound from 1,1,3,3-tetramethoxypropane and urea proceeds through a well-understood reaction mechanism.

Caption: Simplified reaction mechanism for the synthesis of this compound.

Conclusion: A Foundation for the Future

The pioneering work of Behrend and Heyer in 1901 not only marked the first successful synthesis of this compound but also provided a versatile and enduring strategy for the construction of the pyrimidine ring. This foundational discovery has had a profound and lasting impact on the fields of organic synthesis, medicinal chemistry, and drug development. The principles established over a century ago continue to inform the design and synthesis of novel pyrimidine-based therapeutic agents, demonstrating the enduring legacy of this seminal contribution to chemical science. Researchers and scientists today stand on the shoulders of these early pioneers, utilizing and refining their methods to address contemporary challenges in medicine and beyond.

An In-depth Technical Guide to 2-Hydroxypyrimidine

This technical guide provides a comprehensive overview of 2-Hydroxypyrimidine, including its chemical identity, physicochemical properties, experimental protocols, and its role within biological pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

This compound is a heterocyclic organic compound foundational to numerous areas of chemical and pharmaceutical research. It is structurally related to the pyrimidine bases found in nucleic acids.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | Pyrimidin-2-ol |

| Synonyms | 2(1H)-Pyrimidinone, 2-Pyrimidinol, 2-Oxopyrimidine[1] |

| CAS Number | 557-01-7[1][2] |

| Molecular Formula | C₄H₄N₂O[1][3] |

| Molecular Weight | 96.09 g/mol [1][3] |

| InChI Key | VTGOHKSTWXHQJK-UHFFFAOYSA-N[3] |

| SMILES | Oc1ncccn1[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | [2][3] |

| Melting Point | 177-178 °C | [1] |

| Boiling Point | 309.2 °C at 760 mmHg | [1] |

| Density | 1.28 g/cm³ | [1] |

| pKa | pK1: 2.24 (+1); pK2: 9.17 (0) (at 25°C) | [1] |

| Solubility in Water | 1g / 2.2mL at 20°C | [4] |

A hydrochloride salt of this compound is also commonly used in research, with the CAS number 38353-09-2.[5][6][7][8]

Experimental Protocols

Detailed experimental procedures are critical for the synthesis, purification, and evaluation of this compound and its derivatives.

While specific synthesis protocols for this compound are proprietary, general methods for creating the pyrimidine core are well-established. One common approach involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine-containing molecule like urea.

General Protocol for Pyrimidine Synthesis (Prinzig Condensation):

-

Reactant Preparation: A solution of a 1,3-dicarbonyl compound (e.g., acetylacetone) and urea is prepared in a suitable solvent, typically a lower alcohol like ethanol or isopropanol, containing a strong acid catalyst such as hydrogen chloride.[9]

-

Reaction: The mixture is heated under reflux for several hours (e.g., 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled, which often results in the precipitation of the pyrimidine product as a salt (e.g., hydrochloride). The solid is collected by filtration.[9]

-

Neutralization: The isolated salt is dissolved in water and neutralized with a base (e.g., sodium hydroxide) to yield the free pyrimidine derivative.[9]

-

Purification: The final product is purified by recrystallization from an appropriate solvent.

Purity is essential for accurate biological and chemical studies. A standard method for purifying this compound is through recrystallization.

Protocol for Recrystallization:

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot solvent, such as ethanol or ethyl acetate.[4]

-

Decolorization: If the solution is colored, a small amount of activated charcoal can be added, and the mixture is briefly heated.

-

Filtration: The hot solution is filtered to remove insoluble impurities and the activated charcoal.

-

Crystallization: The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: The resulting crystals are collected by vacuum filtration and washed with a small amount of cold solvent.

-

Drying: The purified crystals are dried in a vacuum oven to remove any residual solvent.

Biological Context and Signaling Pathways

Pyrimidine and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[10][11] The pyrimidine scaffold is a core component of nucleobases in DNA and RNA (cytosine, thymine, and uracil), highlighting its fundamental role in biological systems.[10]

In biological systems, pyrimidine nucleotides are synthesized through two main pathways: the de novo pathway and the salvage pathway.[12] The de novo pathway builds the pyrimidine ring from simpler precursor molecules, while the salvage pathway recycles pre-existing pyrimidine bases. Rapidly proliferating cells, such as cancer cells, heavily rely on the de novo pathway to meet their high demand for nucleotides.[12]

References

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 557-01-7 [chemicalbook.com]

- 5. This compound hydrochloride|lookchem [lookchem.com]

- 6. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. 2-羟基嘧啶 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound hydrochloride | 38353-09-2 [chemicalbook.com]

- 9. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Tautomerism of 2-Hydroxypyrimidine in Different Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the critical concept of tautomerism in 2-hydroxypyrimidine, a core scaffold in many biologically active molecules. The equilibrium between its lactam and lactim forms is highly sensitive to the solvent environment, a factor with profound implications for its chemical reactivity, biological activity, and pharmaceutical development. While direct and extensive experimental quantitative data for this compound is limited, this guide leverages comprehensive data from its close structural analog, 2-hydroxypyridine, alongside computational studies on this compound to provide a thorough understanding of its solvent-dependent tautomeric behavior.

Introduction to Lactam-Lactim Tautomerism

This compound exists in a dynamic equilibrium between two tautomeric forms: the lactam (keto) form, 2(1H)-pyrimidinone, and the lactim (enol) form, this compound. This prototropic tautomerism involves the migration of a proton between the nitrogen and oxygen atoms of the amide group.

The position of this equilibrium is a crucial determinant of the molecule's properties. The lactam form possesses a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), while the lactim form has a hydrogen bond donor (O-H) and a hydrogen bond acceptor (ring nitrogen). These differences significantly influence intermolecular interactions, solubility, and binding to biological targets.

Solvent Effects on Tautomeric Equilibrium

The equilibrium between the lactam and lactim tautomers is profoundly influenced by the surrounding solvent. The polarity and hydrogen-bonding capability of the solvent play a pivotal role in stabilizing one tautomer over the other. Generally, polar solvents tend to favor the more polar tautomer.

Computational studies indicate that for this compound, similar to the observed behavior of 2-hydroxypyridine, the lactam form is favored in polar solvents.[1] The greater dipole moment of the lactam tautomer leads to stronger dipole-dipole interactions with polar solvent molecules, resulting in its stabilization.

Quantitative Analysis of Tautomeric Equilibrium

Table 1: Tautomeric Equilibrium Constants (KT) for 2-Hydroxypyridine in Various Solvents

| Solvent | Dielectric Constant (ε) | KT ([2-pyridone]/[2-hydroxypyridine]) | Predominant Form |

| Gas Phase | 1 | ~0.3 | Lactim |

| Cyclohexane | 2.0 | 1.7[2] | Lactam (slight) |

| Chloroform | 4.8 | 6.0[2] | Lactam |

| Acetonitrile | 37.5 | - | Lactam[3] |

| Water | 80.1 | ~900[3] | Lactam |

Note: This data is for the analogous compound 2-hydroxypyridine and serves as a strong indicator of the expected behavior for this compound.

Computational studies on this compound support the trend observed for 2-hydroxypyridine, predicting a shift towards the lactam form with increasing solvent polarity.[4] In the gas phase, the lactim form of 2-hydroxypyridine is slightly more stable, whereas in polar solvents, the lactam form (2-pyridone) predominates.[3] This is attributed to the larger dipole moment of the lactam tautomer, which is better stabilized by polar solvent molecules.[2]

Experimental Protocols for Tautomerism Studies

The determination of tautomeric equilibrium constants and the characterization of individual tautomers rely on various spectroscopic and computational techniques.

UV-Vis Spectroscopy

Methodology:

-

Sample Preparation: Prepare dilute solutions (e.g., 10-4 to 10-5 M) of this compound in the desired solvents.[5] The use of spectrograde solvents is crucial to avoid interference.

-

Spectral Acquisition: Record the UV-Vis absorption spectra of the solutions over a relevant wavelength range (e.g., 200-400 nm).[5]

-

Data Analysis: The two tautomers will exhibit distinct absorption maxima (λmax).[5] The relative intensities of these bands can be used to determine the ratio of the tautomers. For quantitative analysis, the molar extinction coefficients of the individual tautomers are required. These can be estimated using locked derivatives (e.g., N-methyl for the lactam and O-methyl for the lactim) that cannot tautomerize. The equilibrium constant (KT) can then be calculated from the absorbance values at the respective λmax of the two tautomers using the Beer-Lambert law.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

-

Sample Preparation: Prepare solutions of this compound in deuterated solvents of varying polarities.

-

Spectral Acquisition: Acquire 1H and 13C NMR spectra.

-

Data Analysis: The chemical shifts of the protons and carbons are sensitive to the tautomeric form. For instance, the chemical shift of the proton attached to the heteroatom (N-H vs. O-H) and the chemical shifts of the ring protons and carbons will differ significantly between the lactam and lactim forms. By comparing the observed chemical shifts with those of locked N-methyl and O-methyl derivatives, the predominant tautomer can be identified.[6] Integration of the signals corresponding to each tautomer allows for the determination of their relative concentrations and thus the equilibrium constant.

Computational Chemistry

Methodology:

-

Structure Optimization: The geometries of both the lactam and lactim tautomers are optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-311++G(d,p)).

-

Solvent Modeling: The effect of the solvent is incorporated using implicit solvent models (e.g., Polarizable Continuum Model - PCM) or explicit solvent molecules.

-

Energy Calculation: The relative Gibbs free energies of the two tautomers in the different solvent environments are calculated. The equilibrium constant (KT) can then be determined from the difference in Gibbs free energy (ΔG) using the equation: ΔG = -RTln(KT).

Visualizing Tautomerism and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Tautomeric equilibrium of this compound.

Caption: Experimental workflow for studying tautomerism.

Conclusion and Implications for Drug Development

The tautomeric equilibrium of this compound is a delicate balance influenced significantly by the solvent environment. While the lactim form may be present in nonpolar environments, the lactam form is expected to be the predominant species in aqueous and other polar environments relevant to biological systems. This has critical implications for drug development:

-

Receptor Binding: The different hydrogen bonding patterns of the lactam and lactim forms will lead to distinct interactions with biological targets. Understanding the predominant tautomer is essential for accurate structure-activity relationship (SAR) studies and rational drug design.

-

Physicochemical Properties: Tautomerism affects key properties such as solubility, lipophilicity (logP), and pKa, which in turn influence absorption, distribution, metabolism, and excretion (ADME) profiles of a drug candidate.

-

Intellectual Property: The specific tautomeric form of a molecule can be a key aspect of patent claims.

References

- 1. researchgate.net [researchgate.net]

- 2. wuxibiology.com [wuxibiology.com]

- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A dielectric and spectrophotometric study of the tautomerization of 2-hydroxypyridine and 2-mercaptopyridine in water - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08392H [pubs.rsc.org]

- 6. A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Keto-Enol Tautomerism in 2-Hydroxypyrimidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the keto-enol tautomerism of 2-hydroxypyrimidine, a fundamental equilibrium of significant interest in medicinal chemistry and drug development. The guide elucidates the structural and environmental factors governing the tautomeric balance between the enol (this compound) and keto (pyrimidin-2-one) forms. While direct extensive experimental data for this compound is limited, this document leverages comprehensive data from its close structural analog, 2-hydroxypyridine, and available computational studies on pyrimidine systems to present a thorough analysis. Detailed experimental and computational methodologies are provided to facilitate further investigation into this critical physicochemical property. Visualizations of the tautomeric equilibrium and related conceptual workflows are included to enhance understanding.

Introduction

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a crucial concept in organic chemistry, with profound implications for the physicochemical properties and biological activity of molecules. In heterocyclic chemistry, the keto-enol tautomerism of hydroxypyrimidines is of particular importance due to the prevalence of the pyrimidine scaffold in nucleobases and a wide array of pharmaceutical agents. This compound exists in equilibrium between its enol form (this compound) and its keto form (pyrimidin-2-one). The position of this equilibrium can significantly impact properties such as solubility, lipophilicity, hydrogen bonding capacity, and ultimately, the interaction of the molecule with biological targets. Understanding and controlling this tautomeric preference is therefore a key consideration in the rational design of novel therapeutics.

The Tautomeric Equilibrium: this compound vs. Pyrimidin-2-one

The tautomeric equilibrium of this compound involves the migration of a proton between the exocyclic oxygen atom and the ring nitrogen atom at position 1.

The position of this equilibrium is dictated by the relative thermodynamic stabilities of the two tautomers, which are in turn influenced by a variety of factors including the solvent, temperature, and pH.

Factors Influencing the Tautomeric Equilibrium

Solvent Effects

The polarity of the solvent plays a critical role in determining the predominant tautomeric form. While specific experimental data for this compound is scarce, extensive studies on the analogous 2-hydroxypyridine/2-pyridone system provide valuable insights. In general, non-polar solvents tend to favor the enol form, whereas polar solvents shift the equilibrium towards the more polar keto form.[1] This is attributed to the larger dipole moment of the keto tautomer, which is better stabilized by polar solvent molecules.[1]

Computational studies on related hydroxypyrimidines also suggest that the keto form is favored in the presence of water.[2] The ability of the keto form to participate in strong hydrogen bonding with water molecules contributes to its stabilization in aqueous environments.[1]

pH Effects

The ionization state of this compound is dependent on the pH of the solution, which in turn influences the tautomeric equilibrium. The pKa values of the individual tautomers are different, and thus changes in pH will alter their relative populations. Spectrophotometric methods can be employed to determine the ionization constants (pKa) and the tautomeric equilibrium constant (K_T) in aqueous solutions.[3]

Quantitative Analysis of Tautomerism

Due to the limited availability of direct experimental quantitative data for this compound, the following table summarizes the tautomeric equilibrium constants (K_T = [keto]/[enol]) for the closely related 2-hydroxypyridine in various solvents. This data serves as a valuable proxy for understanding the expected behavior of this compound.

| Solvent | Dielectric Constant (ε) | K_T ([2-pyridone]/[2-hydroxypyridine]) | Reference |

| Gas Phase | 1 | ~0.4 | [4] |

| Cyclohexane | 2.02 | 1.7 | [1] |

| Chloroform | 4.81 | ~6 | [1] |

| Acetonitrile | 37.5 | - | [4] |

| Water | 80.1 | ~900 | [4] |

Experimental Protocols for Tautomerism Analysis

The following sections outline detailed methodologies for the experimental investigation of the keto-enol tautomerism of this compound.

Spectroscopic Analysis

UV-Vis spectroscopy is a powerful technique for quantifying the tautomeric ratio in solution. The enol and keto forms of this compound are expected to have distinct absorption maxima (λ_max).

Protocol:

-

Sample Preparation: Prepare a series of solutions of this compound in the solvent of interest at various known concentrations.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Determination of Molar Absorptivities: The molar absorptivities (ε) of the pure enol and keto forms are required. These can be determined using "locked" derivatives where the tautomerism is prevented (e.g., O-methylated for the enol form and N-methylated for the keto form).

-

Calculation of Tautomeric Ratio: By measuring the absorbance of the this compound solution at the λ_max of each tautomer and applying the Beer-Lambert law, the concentration of each tautomer and the equilibrium constant (K_T) can be calculated.

¹H and ¹³C NMR spectroscopy can provide direct evidence for the presence of both tautomers in solution and allow for the determination of their relative concentrations.

Protocol:

-

Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent.

-

Spectral Acquisition: Acquire ¹H and ¹³C NMR spectra. It is crucial to ensure the system has reached equilibrium before measurement.

-

Signal Assignment: Identify the characteristic signals for both the enol and keto forms. For ¹H NMR, the N-H proton of the keto form and the O-H proton of the enol form will have distinct chemical shifts, as will the aromatic protons. In ¹³C NMR, the chemical shift of the carbonyl carbon in the keto form will be significantly different from the corresponding carbon in the enol form.

-

Integration and Quantification: The relative amounts of the two tautomers can be determined by integrating the corresponding well-resolved peaks in the ¹H NMR spectrum.

IR spectroscopy can distinguish between the keto and enol forms based on their characteristic vibrational frequencies. The keto form will exhibit a strong C=O stretching vibration, while the enol form will show an O-H stretching band and a C=N stretching vibration.

Protocol:

-

Sample Preparation: Prepare the sample as a KBr pellet (for solid-state analysis) or as a solution in a suitable IR-transparent solvent.

-

Spectral Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Spectral Analysis: Identify the key vibrational bands corresponding to the C=O stretch (typically 1650-1700 cm⁻¹) for the keto form and the O-H stretch (typically 3200-3600 cm⁻¹) for the enol form.

Computational Chemistry

Quantum chemical calculations are a valuable tool for predicting the relative stabilities of tautomers and for interpreting experimental spectroscopic data.

Protocol:

-

Model Building: Construct the 3D structures of both the this compound and pyrimidin-2-one tautomers.

-

Geometry Optimization and Frequency Calculation: Perform geometry optimization and vibrational frequency calculations using a suitable level of theory (e.g., DFT with a functional like B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. Solvent effects can be included using a polarizable continuum model (PCM).

-

Spectra Simulation: Simulate IR and NMR spectra based on the calculated vibrational frequencies and shielding constants to aid in the interpretation of experimental data.

Conclusion

The keto-enol tautomerism of this compound is a critical equilibrium that significantly influences its chemical and biological properties. While direct and extensive experimental data for this specific molecule remains an area for further investigation, a comprehensive understanding can be achieved by leveraging data from its close analog, 2-hydroxypyridine, and through computational modeling. The predominance of the keto form, pyrimidin-2-one, is generally favored in polar environments, a crucial consideration for its behavior in biological systems. The experimental and computational protocols detailed in this guide provide a robust framework for researchers and drug development professionals to further elucidate and harness the nuances of this compound tautomerism in the design of novel and effective therapeutic agents.

References

- 1. wuxibiology.com [wuxibiology.com]

- 2. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A dielectric and spectrophotometric study of the tautomerization of 2-hydroxypyridine and 2-mercaptopyridine in water - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08392H [pubs.rsc.org]

- 4. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of 2-Hydroxypyrimidine: A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-hydroxypyrimidine, a key heterocyclic compound with significant relevance in medicinal chemistry and drug development. A comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data is presented. This document details the experimental protocols for acquiring these spectra and discusses the influence of tautomerism on the observed spectroscopic features. All quantitative data are summarized in clear, tabular formats for ease of reference and comparison. Furthermore, logical workflows and structural relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of the spectroscopic characterization process.

Introduction

This compound, a fundamental pyrimidine derivative, exists in a tautomeric equilibrium with its keto form, 2(1H)-pyrimidinone. This equilibrium is sensitive to the solvent and pH of the environment. The prevalence of the 2(1H)-pyrimidinone tautomer in most conditions is a critical factor in the interpretation of its spectroscopic data. Understanding the distinct spectroscopic signatures of these tautomers is paramount for the accurate identification and characterization of this compound in various experimental settings, which is essential for its application in synthetic chemistry and drug design.

Tautomerism of this compound

The tautomeric equilibrium between the aromatic hydroxy form and the non-aromatic pyrimidinone form is a key characteristic of this compound. In most solvents, the equilibrium lies significantly towards the 2(1H)-pyrimidinone form due to its greater thermodynamic stability.

Spectroscopic Data

The following sections provide a summary of the key spectroscopic data for this compound, primarily reflecting the predominant 2(1H)-pyrimidinone tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The chemical shifts are indicative of the electronic environment of the protons and carbon atoms within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound Hydrochloride in DMSO-d₆. [1]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4/H-6 | 8.84 | d | 2.2 |

| H-5 | 6.90 | t | 2.2 |

| N-H | ~12.0 | br s | - |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted).

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~163 |

| C-4/C-6 | ~150 |

| C-5 | ~118 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is characterized by absorptions corresponding to N-H and C=O stretching, confirming the predominance of the 2(1H)-pyrimidinone tautomer.

Table 3: Key IR Absorption Bands for this compound (KBr Pellet).

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3400-3200 | Strong, broad |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C=O stretch | ~1650 | Strong |

| C=C/C=N stretch | 1600-1450 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The absorption maxima are sensitive to the solvent environment.

Table 4: UV-Vis Absorption Data for this compound.

| Solvent | λ_max (nm) | Molar Absorptivity (ε) |

| Ethanol | ~220, ~298 | Not reported |

| Water | ~220, ~297 | Not reported |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain the spectrum using a standard pulse program. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer a portion of the mixture into a pellet die and press under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol or water) of known concentration. Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorbance spectrum of the sample solutions in a quartz cuvette over a wavelength range of approximately 200-400 nm, using the pure solvent as a reference.

Logical Workflow for Spectroscopic Analysis

The structural elucidation of this compound involves a systematic application of various spectroscopic techniques.

Conclusion

The spectroscopic properties of this compound are well-defined and provide a robust basis for its identification and structural analysis. The predominance of the 2(1H)-pyrimidinone tautomer is a key feature that is clearly reflected in its NMR, IR, and UV-Vis spectra. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of chemistry and drug development, facilitating the accurate characterization of this important heterocyclic compound.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of 2-Hydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2-hydroxypyrimidine. It focuses on its predominant tautomeric form in the solid state, 2(1H)-pyrimidinone, and explores the critical topic of polymorphism, a phenomenon of significant importance in the pharmaceutical and materials science sectors. This document details the structural characteristics, intermolecular interactions, and the experimental protocols used for its characterization.

Tautomerism: The Predominance of 2(1H)-Pyrimidinone in the Solid State

This compound exists in a tautomeric equilibrium between its enol form (this compound) and its keto form (2(1H)-pyrimidinone).[1][2] While both forms can exist in solution, crystallographic studies consistently show that the keto form, 2(1H)-pyrimidinone, is the more stable and predominant tautomer in the solid crystalline state. This preference is largely driven by the formation of robust intermolecular hydrogen bonds.

Caption: Tautomeric equilibrium between the enol and keto forms of this compound.

Crystal Structure of 2(1H)-Pyrimidinone

The crystal structure of 2(1H)-pyrimidinone has been determined by single-crystal X-ray diffraction. The molecule crystallizes in the monoclinic space group P2₁/c. In the solid state, the molecules are organized into planar ribbons through strong N-H···O hydrogen bonds, forming a characteristic catemeric chain motif. This efficient hydrogen bonding network is a key factor in the stabilization of the crystal lattice.

Crystallographic Data

The following table summarizes the crystallographic data for a representative structure of 2(1H)-pyrimidinone. This data is essential for the identification and characterization of this crystalline phase.

| Parameter | Value |

| Chemical Formula | C₄H₄N₂O |

| Formula Weight | 96.09 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.829(1) |

| b (Å) | 12.568(3) |

| c (Å) | 9.176(2) |

| β (°) | 101.49(2) |

| Volume (ų) | 432.5(2) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Data sourced from the Crystallography Open Database (COD ID: 2218808).

Hydrogen Bonding Network

The dominant intermolecular interaction in the crystal structure of 2(1H)-pyrimidinone is the N-H···O hydrogen bond. Each molecule acts as both a hydrogen bond donor (via the N-H group) and an acceptor (via the C=O group), leading to the formation of infinite chains extending along the crystallographic c-axis.

Caption: Schematic of the N-H···O hydrogen bonding chain in crystalline 2(1H)-pyrimidinone.

Polymorphism: Screening and Characterization

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or polymorphs.[3] Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which are critical attributes in drug development. While specific polymorphs of this compound are not widely reported, the potential for polymorphism exists due to its hydrogen bonding capabilities and molecular structure. A thorough polymorph screen is a crucial step in the development of any crystalline active pharmaceutical ingredient (API).

Experimental Protocols for Polymorph Screening

The goal of a polymorph screen is to crystallize the compound under a wide variety of conditions to access different kinetic and thermodynamic crystalline forms.[4]

3.1.1. Crystallization Methods

-

Slow Evaporation: A solution of the compound is allowed to evaporate slowly at a constant temperature. Varying the solvent (e.g., ethanol, methanol, acetone, ethyl acetate) can yield different forms.

-

Vapor Diffusion: A solution of the compound in a given solvent is placed in a small open vial, which is then sealed inside a larger jar containing a second solvent (the "anti-solvent") in which the compound is less soluble. Slow diffusion of the anti-solvent vapor into the solution induces crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. The cooling rate can influence the resulting polymorph.

-

Slurry Experiments: A suspension of the solid compound is stirred in a solvent at a specific temperature for an extended period. This method can facilitate the conversion of a less stable (metastable) form to the most stable thermodynamic form under those conditions.

Experimental Protocols for Polymorph Characterization

Once different solid forms are obtained, they must be thoroughly characterized to determine if they are true polymorphs and to understand their properties.[3]

-

X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying and distinguishing between different polymorphs.[5] Each crystalline form produces a unique diffraction pattern, acting as a fingerprint.

-

Methodology: A finely ground powder of the sample is irradiated with a monochromatic X-ray beam while the sample is rotated. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting diffractogram is compared with those of other batches to identify the crystalline form.

-

-

Thermal Analysis (DSC and TGA):

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is used to determine melting points, heats of fusion, and to detect solid-state phase transitions between polymorphs.[7]

-

Methodology: A small amount of the sample (typically 1-5 mg) is sealed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min). Endothermic events (like melting) and exothermic events (like crystallization or degradation) are recorded.

-

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is primarily used to identify solvates (hydrates) by detecting mass loss corresponding to the evaporation of the solvent.

-

Methodology: The sample is placed in a high-precision balance within a furnace and heated at a constant rate. The mass is continuously monitored.

-

-

-

Spectroscopy (FT-IR and Raman): Vibrational spectroscopy can differentiate polymorphs by probing differences in their molecular conformations and intermolecular interactions (especially hydrogen bonding).

-

Methodology: An infrared or Raman spectrum of the solid sample is collected. Differences in peak positions, shapes, and intensities, particularly in the regions corresponding to N-H and C=O stretching vibrations, can indicate different polymorphic forms.

-

Workflow for Polymorphic Investigation

The discovery and characterization of polymorphs is a systematic process that combines various crystallization and analytical techniques.

Caption: A typical experimental workflow for the screening and characterization of polymorphs.

Conclusion

The solid-state structure of this compound is dominated by its keto tautomer, 2(1H)-pyrimidinone, which forms a stable crystalline lattice through a robust network of N-H···O hydrogen bonds. While distinct polymorphs of this compound are not prominently documented, the principles of polymorphism are of paramount importance for its potential applications, particularly in pharmaceuticals. A rigorous investigation using a combination of controlled crystallization experiments and diverse analytical techniques such as XRPD, DSC, TGA, and vibrational spectroscopy is essential to fully characterize the solid-state landscape of this and related compounds, ensuring the selection of the optimal form for any given application.

References

Physicochemical Properties of 2-Hydroxypyrimidine: A Technical Guide on Solubility and pKa

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Hydroxypyrimidine is a pivotal heterocyclic compound utilized as a foundational building block in the synthesis of a wide array of biologically active molecules, including antiviral and anticancer agents.[1] Its utility in pharmaceutical and agrochemical development is profoundly influenced by its physicochemical properties.[1] A thorough understanding of its solubility and acid-base characteristics (pKa) is critical for optimizing reaction conditions, developing formulations, and predicting its behavior in biological systems. This technical guide provides a comprehensive overview of the solubility and pKa of this compound, details established experimental protocols for their determination, and visualizes the core chemical principles governing its behavior.

Core Physicochemical Data

The fundamental properties of this compound, a white to off-white crystalline solid, are summarized below.[1][2] These values are crucial for its application in both synthetic chemistry and pharmaceutical sciences.

Dissociation Constants (pKa)

This compound possesses two ionizable groups, leading to two distinct pKa values at 25°C. The first, pKa₁, corresponds to the protonation of a ring nitrogen atom, while the second, pKa₂, relates to the deprotonation of the N-H bond in its predominant tautomeric form.[1][3]

| Parameter | Value | Description | Source |

| pKa₁ | 2.24 (+1) | Cation → Neutral Equilibrium | [1][2][3] |

| pKa₂ | 9.17 (0) | Neutral → Anion Equilibrium | [1][2][3] |

Aqueous Solubility

The solubility of a compound is a critical determinant of its bioavailability and suitability for various applications.[4] this compound is reported to be soluble in water.[1]

| Parameter | Value | Temperature | Source |

| Aqueous Solubility | 1 g / 2.2 mL | 20°C | [2][3] |

| ~455 mg/mL | 20°C | Calculated | |

| ~4.73 M | 20°C | Calculated |

Visualization of Core Chemical Concepts

Understanding the chemical equilibria of this compound is essential for interpreting its properties. The following diagrams illustrate these key relationships.

Tautomeric Equilibrium

This compound exists in a tautomeric equilibrium with its amide form, 2(1H)-pyrimidinone. This equilibrium is fundamental to its chemical reactivity and structure. The keto (amide) form is generally favored, particularly in polar solvents.

Caption: Tautomeric equilibrium between the enol and keto forms of this compound.

Acid-Base Equilibria (pKa)

The two pKa values correspond to two distinct proton transfer events, as illustrated below. This demonstrates how the molecule behaves in acidic and basic environments.

Caption: Acid-base equilibria of this compound showing its two pKa values.

Experimental Protocols

Accurate determination of solubility and pKa is fundamental for drug development. The following sections detail standard, reliable methodologies suitable for characterizing this compound and its derivatives.

Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method, developed by Higuchi and Connors, is considered the gold standard for determining thermodynamic solubility due to its reliability, especially for compounds with low solubility.[5]

Principle: An excess amount of the solid compound is agitated in a specific solvent system over a prolonged period to ensure that a true equilibrium is reached between the dissolved and undissolved solute.

Detailed Methodology:

-

Sample Preparation: Add an excess of solid this compound to a series of vials containing a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[4] Ensure enough solid is present so that it remains visible at the end of the experiment.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-72 hours) to achieve equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at high speed to pellet the undissolved material.

-

Sample Extraction: Carefully extract an aliquot of the supernatant, ensuring no solid particles are transferred. For accuracy, it is recommended to filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Prepare a standard calibration curve of this compound. Analyze the concentration of the dissolved compound in the filtered supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Calculation: The measured concentration from the supernatant represents the thermodynamic solubility of the compound under the specified conditions.

Caption: Workflow for the Shake-Flask method of solubility determination.

Determination of pKa (UV-Vis Spectrophotometric Titration)

UV-Vis spectrophotometry provides a robust method for pKa determination for compounds that contain a chromophore close to the ionization site, which is the case for this compound.[6]

Principle: The absorption of UV-Vis light by the protonated and deprotonated forms of the molecule differs. By measuring the change in absorbance at a specific wavelength as a function of pH, a titration curve can be generated from which the pKa is determined.[7]

Detailed Methodology:

-

Wavelength Selection: Dissolve this compound in highly acidic (e.g., pH 1) and highly alkaline (e.g., pH 12) solutions. Scan the UV-Vis spectrum for both solutions to identify the wavelength (λ) of maximum absorbance difference between the ionized and non-ionized forms.

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 1 to 12).

-

Sample Preparation: Prepare solutions of this compound at a constant concentration across the series of prepared buffers.

-

Absorbance Measurement: Measure the absorbance of each solution at the predetermined wavelength.

-

Data Analysis: Plot the measured absorbance against the corresponding pH value. The resulting data will form a sigmoidal curve.

-

pKa Calculation: The pKa is the pH value at the inflection point of the sigmoidal curve.[7] This can be determined from the first derivative of the curve or by fitting the data to the Henderson-Hasselbalch equation.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 557-01-7 [chemicalbook.com]

- 3. This compound CAS#: 557-01-7 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Tautomeric Balance: A Theoretical Deep-Dive into 2-Hydroxypyrimidine Equilibrium

For Immediate Release

A comprehensive theoretical examination of the tautomeric equilibrium of 2-hydroxypyrimidine reveals critical insights for researchers, scientists, and drug development professionals. This guide synthesizes findings from advanced computational studies to elucidate the delicate balance between the hydroxy and keto forms, a phenomenon of significant interest in medicinal chemistry and materials science.

The tautomerism of this compound involves the intramolecular migration of a proton, leading to two primary forms: the aromatic hydroxy (enol) form and the non-aromatic keto (lactam) form. The predominance of a specific tautomer is dictated by a complex interplay of factors including inherent molecular stability, solvent effects, and substituent influences. Understanding and predicting this equilibrium is paramount for the rational design of molecules with desired physicochemical and biological properties.

Quantitative Analysis of Tautomeric Stability

Theoretical studies, primarily employing Density Functional Theory (DFT) and ab initio methods, have provided robust quantitative data on the energetics of the this compound tautomeric equilibrium. The relative stability of the tautomers is a key determinant of their population in a given environment.

In the gas phase, the hydroxy form of pyrimidine derivatives is often favored due to its aromatic character. However, the introduction of a nitrogen atom in the ring, as in this compound, can shift this equilibrium. Computational studies on analogous systems like 4(3H)-pyrimidinone have shown that the ketonic form can become more stable.[1] The relative Gibbs energies of tautomerization are crucial for predicting the equilibrium constant.

| Tautomer Pair | Computational Method | Basis Set | Environment | Relative Gibbs Energy (kJ/mol) | Favored Tautomer | Reference |

| cis-4-hydroxypyrimidine / 4(3H)-pyrimidinone | G3 | - | Gas Phase | - | Keto | [2] |

| cis-4-hydroxypyrimidine / 4(3H)-pyrimidinone | CBS-APNO | - | Gas Phase | - | Keto | [2] |

| cis-4-hydroxypyrimidine / 4(3H)-pyrimidinone | SCS-MP2 | aug-cc-pVTZ | Gas Phase | - | Keto | [2] |

| cis-4-hydroxypyrimidine / 4(3H)-pyrimidinone | CCSD(T) | aug-cc-pVTZ | Gas Phase | - | Keto | [2] |

| 2-hydroxypyridine / 2-pyridone | DFT (wB97X-V) | 6-311+G(2df,2p) | Cyclohexane | - | Hydroxy | [3] |

| 2-hydroxypyridine / 2-pyridone | DFT (wB97X-V) | 6-311+G(2df,2p) | Chloroform | - | Keto | [3] |

| 2-hydroxypyrazine / 2-ketopyrazine | CISD/6-31++G(d,p)//MP2/6-31+G* | - | Gas Phase | ~12.55 | Hydroxy | [4] |

Note: Direct quantitative data for this compound was not consistently available across the reviewed literature, hence data for analogous and closely related systems are presented to illustrate the theoretical approaches and expected trends.

The solvent environment plays a pivotal role in shifting the tautomeric equilibrium. Polar solvents tend to stabilize the more polar tautomer, which is often the keto form due to its larger dipole moment.[3] For instance, in the well-studied 2-hydroxypyridine/2-pyridone equilibrium, the hydroxy form predominates in the gas phase, while the keto form is favored in polar solvents.[3][5] This solvent-induced shift is a critical consideration in drug design, as the biological environment is aqueous.

Experimental and Computational Methodologies

The theoretical investigation of tautomeric equilibria relies on a combination of sophisticated computational methods and is often validated by experimental data.

Computational Protocols

-

Geometry Optimization: The molecular structures of all possible tautomers are optimized to find their lowest energy conformations. This is typically performed using DFT methods, such as B3LYP or M06-2X, with a suitable basis set (e.g., 6-311++G(d,p)).[6][7][8][9]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations are often carried out on the optimized geometries using higher levels of theory, such as coupled-cluster with single and double and perturbative triple excitations (CCSD(T)), with larger basis sets (e.g., aug-cc-pVTZ).[2][7]

-

Solvation Models: To account for the effect of the solvent, implicit solvation models like the Polarizable Continuum Model (PCM) are commonly employed.[10][2] In some cases, explicit solvent molecules are included in the calculations to model specific hydrogen bonding interactions.[3]

-

Aromaticity Indices: Aromaticity is a key factor influencing tautomer stability. It is often evaluated using methods like Nucleus-Independent Chemical Shift (NICS) calculations.[2]

Experimental Validation

Experimental techniques provide crucial data to benchmark and validate the theoretical predictions. High-resolution spectroscopic methods are particularly valuable.

-

Photoelectron Spectroscopy: Synchrotron-based techniques, such as valence band and core-level photoemission spectroscopy, can be used to identify and quantify the populations of different tautomers in the gas phase.[11][12]

-

Infrared (IR) and UV-Vis Spectroscopy: The distinct vibrational and electronic signatures of the hydroxy and keto forms allow for their identification and the study of the equilibrium in various environments.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide information about the tautomeric equilibrium in solution, although the timescale of the experiment can sometimes result in averaged signals if the interconversion is rapid.[7]

Visualizing Tautomeric Equilibrium and a Representative Computational Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Tautomeric equilibrium of this compound.

The following diagram outlines a typical computational workflow for studying tautomeric equilibrium.

Caption: A representative computational workflow for tautomer analysis.

References

- 1. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. wuxibiology.com [wuxibiology.com]

- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 5. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of the Pyrimidine Core: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the fundamental roles of pyrimidine scaffolds in nature and their vast potential in therapeutic innovation.

The pyrimidine core, a simple six-membered aromatic heterocycle containing two nitrogen atoms, represents a fundamental building block of life. Its derivatives are integral to the structure of nucleic acids, the regulation of cellular metabolism, and the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the pyrimidine core, tailored for researchers, scientists, and drug development professionals. We will delve into its essential roles in biological systems, explore its importance as a pharmacophore, and provide detailed experimental methodologies for its study and application.

The Pyrimidine Core in Nature: The Foundation of Genetic Information and Cellular Function

The most prominent role of pyrimidines in nature is as constituents of the nucleobases cytosine (C), thymine (T), and uracil (U).[1][2] These pyrimidine derivatives are essential components of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), the molecules that carry and translate the genetic code of all known living organisms.[1][3] In the double helix of DNA, the pyrimidines thymine and cytosine form specific hydrogen bonds with their purine counterparts, adenine (A) and guanine (G), respectively.[1] In RNA, uracil replaces thymine and pairs with adenine.[1] This precise base pairing is the cornerstone of DNA replication, transcription, and translation, ensuring the faithful transmission and expression of genetic information.

Beyond their role in nucleic acids, pyrimidine derivatives are crucial for a multitude of cellular processes. Uridine triphosphates (UTP) are involved in the synthesis of glycogen and other carbohydrates, while cytidine triphosphates (CTP) are essential for lipid metabolism.[4][5] Furthermore, pyrimidine metabolism plays a decisive role in cell proliferation, differentiation, and apoptosis.[6]

Metabolic Pathways: Synthesis and Degradation of Pyrimidines

Cells have evolved intricate pathways to synthesize and degrade pyrimidines, ensuring a balanced supply of these vital molecules.

De Novo Biosynthesis Pathway

The de novo synthesis pathway builds pyrimidine nucleotides from simple precursor molecules such as bicarbonate, aspartate, and glutamine.[7][8][9] This energy-intensive process is tightly regulated to meet the cell's demands.[7] The pathway begins with the formation of carbamoyl phosphate and proceeds through a series of enzymatic steps to produce the first pyrimidine nucleotide, uridine monophosphate (UMP).[8][10] UMP then serves as a precursor for the synthesis of other pyrimidine nucleotides, including UTP, CTP, and the deoxyribonucleotides required for DNA synthesis.[10][11]

The key regulatory enzyme in this pathway in animals is carbamoyl phosphate synthetase II (CPS II), which is subject to feedback inhibition by UTP.[7][11]

Salvage Pathway

The salvage pathway provides a less energy-intensive route to pyrimidine nucleotides by recycling pre-existing bases and nucleosides from the breakdown of DNA and RNA.[7][8] Key enzymes in this pathway, such as uridine phosphorylase and thymidine kinase, convert free pyrimidine bases back into their respective nucleotides.[7] This pathway is particularly important in non-proliferating cells where the demand for de novo synthesis is low.[7]

Degradation Pathway

Pyrimidine bases are catabolized into highly soluble end products, such as β-alanine and β-aminoisobutyrate, which can be readily excreted or further metabolized.[12][13] This contrasts with purine degradation, which produces the less soluble uric acid. The initial and rate-limiting step in pyrimidine degradation is catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD).[7][13]

The Pyrimidine Core in Drug Development: A Privileged Scaffold

The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets and its synthetic versatility.[14][15] Its unique physicochemical properties, including its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, have led to its incorporation into a vast number of approved drugs with diverse therapeutic applications.[14]

Anticancer Agents

Many pyrimidine derivatives are potent anticancer agents that function as antimetabolites, interfering with nucleic acid synthesis and leading to the death of rapidly dividing cancer cells.[16][17]

-